Felodipine-d5 is a deuterated derivative of felodipine, a calcium channel blocker primarily used in the treatment of hypertension. This compound exhibits similar pharmacological properties to its non-deuterated counterpart but is distinguished by the presence of five deuterium atoms, which may influence its metabolic stability and pharmacokinetics.
Felodipine-d5 is synthesized in laboratories for research purposes, particularly in pharmacokinetic studies where the effects of deuteration on drug metabolism are investigated. The compound is not typically available as a commercial medication but may be obtained from specialized chemical suppliers.
Felodipine-d5 is classified as a calcium channel blocker, specifically belonging to the dihydropyridine class. It functions by inhibiting calcium influx through voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure.
The synthesis of felodipine-d5 generally involves deuteration of the original felodipine compound. This can be achieved through various methods, including:
The synthesis typically requires careful control over reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product. Advanced analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic composition of felodipine-d5.
Felodipine-d5 retains the core structure of felodipine but features five deuterium atoms. The molecular formula for felodipine is , while for felodipine-d5, it would be . The presence of deuterium alters the molecular weight and can influence its physical properties.
Felodipine-d5 undergoes similar chemical reactions as its parent compound, including:
The metabolic profile of felodipine-d5 may differ from that of standard felodipine, impacting its pharmacokinetics and therapeutic efficacy. Studies focusing on these differences help elucidate the role of isotopic labeling in drug development.
Felodipine-d5 functions by blocking calcium channels in vascular smooth muscle cells. This inhibition prevents calcium from entering cells, leading to relaxation of vascular smooth muscle and subsequent vasodilation.
The pharmacodynamic effects are similar to those observed with non-deuterated felodipine, with potential variations in potency or duration of action due to isotopic substitution.
Felodipine-d5 is primarily used in scientific research rather than clinical applications. Its main uses include:
The synthesis of deuterated dihydropyridines like Felodipine-d5 (ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate-d5) employs specialized isotopic incorporation strategies to achieve high isotopic purity. The core structure is typically constructed via the Hantzsch pyridine synthesis, adapted for deuterium integration using isotopically labeled reagents. This method involves the cyclocondensation of a deuterated 2,3-dichlorobenzaldehyde derivative with deuterium-enriched acetoacetic acid esters and an ammonium source [2] [5].
Modern synthetic approaches utilize regioselective deuteration techniques to precisely position deuterium atoms at metabolically vulnerable sites. For Felodipine-d5, deuterium incorporation primarily targets the ethyl and methyl ester groups (specifically the alkoxy moieties), positions known to undergo oxidative metabolism in the non-deuterated parent compound. This is achieved through two principal routes:
Table 1: Synthetic Routes and Key Parameters for Felodipine-d5 Preparation
| Synthetic Method | Key Deuterated Reagents | Catalyst/Reaction Conditions | Typical Deuterium Incorporation Efficiency | Yield Range |
|---|---|---|---|---|
| Deuterated Precursor | C₂D₅OD, CD₃OD | H₂SO₄, reflux, anhydrous conditions | >98% at ester positions | 60-75% |
| Deuteride Reduction | NaBD₄, D₂ (Pd/C catalyst) | Room temperature, protic solvent-free | 92-95% at specific ring positions | 45-65% |
| Modified Hantzsch | Deuterated alkyl acetoacetates | Microwave irradiation, solvent-free | >99% at ester positions | 70-85% |
A significant advancement involves modified Hantzsch condensation under microwave irradiation. This technique utilizes pre-formed deuterated alkyl acetoacetates (e.g., ethyl-3-oxobutanoate-2,2,4,4,4-d5) reacting with 2,3-dichlorobenzaldehyde-α-d and ammonium acetate in acetic acid or under solvent-free conditions. Microwave irradiation significantly reduces reaction times (from hours to minutes) while improving yields and isotopic purity by minimizing side reactions and deuterium loss [8] . Critical purification steps often involve chromatographic techniques (e.g., silica gel column chromatography using deuterium-depleted solvents like deuteriochloroform-free chloroform) and recrystallization from non-protic solvents (e.g., hexane/diethyl ether mixtures) to achieve the high isotopic purity (>98% deuterium at specified positions) required for research applications [7] . The isotopic composition is rigorously confirmed using techniques like mass spectrometry and molecular rotational resonance spectroscopy [7].
Stable isotopes like deuterium serve as indispensable tracers for elucidating the complex metabolic fate of pharmaceuticals in vitro and in vivo. Felodipine-d5, with five strategically placed deuterium atoms, provides a powerful tool to dissect the metabolic pathways of the parent drug felodipine without the radiation hazards associated with radioactive isotopes [3] [4] [6].
The core principle leverages the mass shift introduced by deuterium. Substituting hydrogen (mass ~1 Da) with deuterium (mass ~2 Da) increases the molecular weight of Felodipine-d5 and its metabolites. This mass difference is readily detectable by high-resolution mass spectrometry (MS), allowing unambiguous differentiation between the labeled compound and its non-deuterated counterpart, as well as between metabolites derived from each. When Felodipine-d5 is administered alongside unlabeled felodipine, researchers can simultaneously track the pharmacokinetics and metabolism of both entities within the same biological system, effectively using the deuterated form as an internal tracer [6] [9] .
Table 2: Key Analytical Techniques for Tracing Felodipine-d5 and Metabolites
| Analytical Technique | Key Principle | Application in Felodipine-d5 Tracing | Advantages |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by LC, detection and quantification by tandem MS using mass differences | Quantifying Felodipine-d5, unlabeled felodipine, and their respective metabolites (e.g., dehydrofelodipine, pyridine metabolites, O-desmethyl felodipine-d5) in plasma, urine, bile | High sensitivity, specificity, throughput; ability to monitor multiple analytes simultaneously |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement (e.g., FT-ICR-MS, Orbitrap) | Distinguishing isotopologues with very small mass differences; confirming elemental composition of metabolites | Unambiguous identification of metabolites and their deuterium content |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin properties; deuterium has different magnetic properties | Determining position of deuterium retention in metabolites; elucidating metabolic pathways involving isomerization | Provides structural and positional information; non-destructive |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measurement of rotational transitions unique to molecular structure and isotopes | Assessing isotopic purity of Felodipine-d5; distinguishing isotopomers | Highly sensitive to isotopic substitution pattern; quantitative isomer distinction |
Felodipine undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4). Major pathways include dehydrogenation of the dihydropyridine ring to form the corresponding pyridine derivative, and ester hydrolysis (de-esterification) to yield the monoacid metabolites (O-desmethyl felodipine and felodipine acid). Using Felodipine-d5, researchers can investigate the kinetic isotope effect (KIE) on these pathways. The stronger C-D bond compared to the C-H bond can slow down metabolic reactions involving the cleavage of bonds at the deuterated sites. By comparing the ratio of metabolites generated from Felodipine-d5 versus unlabeled felodipine, the significance of specific metabolic pathways (e.g., oxidation of the ethyl group vs. methyl group) can be quantified. A decreased formation rate of a deuterated metabolite compared to its protiated analog indicates that the step involving deuterium cleavage is rate-limiting in that pathway [1] [4] [9].
Felodipine-d5 is crucial for studying potential shifts in metabolic routes. If deuteration significantly inhibits a primary metabolic pathway (e.g., due to a large KIE on O-dealkylation), the drug may be shunted towards alternative, possibly minor or even novel, metabolic routes. These alternative pathways could involve different CYP isoforms or phase II conjugation enzymes. LC-MS/MS analysis of biological samples after Felodipine-d5 administration allows for the detection and relative quantification of these alternative metabolites compared to the standard profile observed with unlabeled felodipine [1] [6] [9]. Furthermore, Felodipine-d5 acts as a critical internal standard (IS) for the absolute quantification of unlabeled felodipine and its metabolites in complex biological matrices using LC-MS/MS. Its nearly identical chemical properties ensure co-elution and similar ionization efficiency as the analyte, while its distinct mass (due to D5) allows clear differentiation by the mass spectrometer, compensating for variations in sample preparation and instrument response [9] .
The pharmacological impact of deuteration hinges critically on the precise location and number of deuterium atoms incorporated. Suboptimal deuteration can yield minimal kinetic isotope effects (KIEs) or inadvertently create new metabolic liabilities. Optimization for Felodipine-d5 focuses on maximizing metabolic stability while preserving target binding affinity, primarily by targeting sites known to be vulnerable to oxidative metabolism in the parent felodipine molecule [1] [7] .
The primary strategy involves targeting metabolically labile positions. Extensive in vitro and clinical studies on felodipine have identified the methyl group of the methyl ester moiety and the methylene group of the ethyl ester moiety as primary sites of oxidative metabolism by CYP3A4, leading to de-esterification (formation of O-desmethyl felodipine and felodipine acid). Consequently, Felodipine-d5 incorporates deuterium at these high-turnover sites: specifically, as the triduteriomethyl group (-CD₃) and within the pentadeuterioethyl group (-CD₂CD₃, though often designated as -OC₂D₅ implying deuteration on the ethyl moiety). Replacing the hydrogen atoms in these methyl and methylene groups with deuterium aims to exploit the primary KIE, slowing the rate-limiting C-H(D) bond cleavage during the hydroxylation step catalyzed by CYP enzymes. The magnitude of the KIE is theoretically largest when deuterium substitution occurs directly at the bond being broken [1] [7] [9].
Steric accessibility plays a crucial role in deuteration efficacy. Deuterium atoms placed within sterically hindered environments near the dihydropyridine ring or adjacent to bulky substituents like the 2,3-dichlorophenyl group experience a more pronounced KIE. This occurs because the enzymatic oxidation mechanism involves a tighter transition state for sterically constrained sites. In such constrained environments, the difference in zero-point energy between the C-H and C-D bonds becomes more significant for the reaction rate, amplifying the KIE. Computational chemistry and molecular docking studies are employed to model the interaction of Felodipine-d5 within the CYP3A4 active site, predicting the relative accessibility of potential deuteration sites and estimating the expected KIE magnitude [7] . Conversely, deuteration at positions not involved in major metabolic pathways offers no stability benefit and may complicate synthesis unnecessarily. Furthermore, regioselectivity and stereoselectivity are paramount. The dihydropyridine ring in felodipine is asymmetric. Deuterium incorporation at specific prochiral centers (e.g., the C4 position of the dihydropyridine ring) could potentially lead to diastereomers if not controlled. Modern organometallic approaches, like those using tungsten-complexed pyridinium salts, allow for highly regioselective and stereoselective deuteration, ensuring that deuterium is introduced only at the desired positions and configurations. This precision minimizes isotopic impurities (e.g., d4, d6 isotopologues) that could confound metabolic studies [7].
Table 3: Optimization Parameters for Deuterium Substitution in Felodipine-d5
| Optimization Parameter | Considerations for Felodipine-d5 | Impact on Pharmacological Properties | Validation Techniques |
|---|---|---|---|
| Deuteration Position | Focus on metabolically labile sites: methyl ester (-OCH₃ → -OCD₃), ethyl ester methylene (-OCH₂CH₃ → -OCD₂CD₃) | Maximizes KIE on primary oxidative metabolic pathways (dealkylation) | Comparative in vitro microsomal stability assays; KIE calculation |
| Steric Environment | Deuteration near bulky groups (e.g., 2,3-dichlorophenyl) or within enzyme active site pocket | Amplifies KIE due to tighter transition state in constrained environment | Molecular docking simulations; Isotope effect studies |
| Isotopic Purity & Regioselectivity | Minimize d4, d6 impurities; Ensure specific deuteration on alkoxy groups, not ring | Ensures metabolic differences are due to targeted deuteration; Prevents confounding results | High-resolution MRR spectroscopy; LC-HRMS |
| Synthetic Feasibility | Balance between optimal deuteration sites and achievable synthesis with high yield and purity | Determines cost and availability for research; Impacts deuteration efficiency | Optimization of reaction conditions; Purification yield analysis |
Validation of deuteration efficacy and site specificity relies heavily on advanced analytical techniques. Molecular Rotational Resonance (MRR) spectroscopy has emerged as a gold standard for characterizing deuterated pharmaceuticals like Felodipine-d5. MRR detects the rotational transitions of gas-phase molecules, which are exquisitely sensitive to molecular structure, including isotopic substitution. Each unique isotopomer (molecules differing in the position of deuterium, even if the same mass) produces a distinct rotational spectrum based on its moments of inertia. MRR can definitively confirm that deuterium in Felodipine-d5 is located specifically on the methyl (-CD₃) and ethyl (-CD₂-) groups of the ester moieties, and not on the dihydropyridine ring or the dichlorophenyl ring. It also quantitatively assesses isotopic purity, detecting and quantifying minor isotopologue impurities (e.g., d4, d6 species) that might be missed by conventional mass spectrometry [7]. High-Resolution Mass Spectrometry (HRMS), particularly Fourier Transform-based platforms (FT-ICR, Orbitrap), is indispensable for confirming the molecular formula and overall deuterium count, while Liquid Chromatography-MS (LC-MS) monitors chromatographic behavior and ensures no significant deviation from unlabeled felodipine, which is crucial for its role as an internal standard [6] [7] . The ultimate validation comes from comparative metabolic stability studies in liver microsomes or hepatocytes, demonstrating a measurable decrease in the intrinsic clearance of Felodipine-d5 compared to unlabeled felodipine, specifically attributed to reduced formation rates of the primary dealkylated metabolites [1] [9] .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2